L-Thymidine
Overview
Description
L-Thymidine (L-T) is an enantiomer of the naturally occurring D-thymidine, which is a pyrimidine nucleoside present in DNA. Unlike its counterpart, L-Thymidine does not occur naturally and has been studied for its potential applications in medicine, particularly as an antiviral agent. For instance, L-Thymidine has been shown to be phosphorylated by herpes simplex virus type 1 (HSV1) thymidine kinase (TK) and exhibits antiviral properties by inhibiting viral growth without affecting RNA, protein synthesis, cell growth, and viability in certain cell lines .
Synthesis Analysis
The synthesis of L-Thymidine analogs has been a subject of interest due to their potential therapeutic applications. For example, chloroethyl- and methylnitrosourea analogs of thymidine have been synthesized from corresponding amino nucleosides, demonstrating significant antineoplastic activities and inhibiting cell growth more effectively than other compounds such as BCNU . Additionally, various amino analogs of thymidine have been synthesized, with some showing potent antiviral and antineoplastic activities .
Molecular Structure Analysis
The molecular structure of L-Thymidine has been investigated using advanced techniques such as IRMPD action spectroscopy and theoretical approaches. These studies have provided insights into the stable low-energy conformations of L-Thymidine complexes and have compared these to the D-enantiomer. The research supports the robust methodology used for structural characterization and provides a deeper understanding of the intrinsic properties of L-Thymidine .
Chemical Reactions Analysis
L-Thymidine's chemical reactivity, particularly in the context of its phosphorylation by viral enzymes, has been a key area of study. It has been found that HSV1 TK can phosphorylate L-Thymidine to its monophosphate form with efficiency comparable to the natural D-enantiomer. This phosphorylation is crucial for the antiviral activity of L-Thymidine, as it leads to the reduction of viral multiplication in infected cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of L-Thymidine and its analogs are closely related to their biological activities. For instance, the antineoplastic agents synthesized from L-Thymidine analogs have shown varying degrees of biological activity, which is not always correlated with their alkylating or carbamoylating activities. This suggests that the physical and chemical properties of these compounds play a significant role in their effectiveness as antitumor agents . Similarly, the gas-phase conformers of L-Thymidine have been studied, revealing the importance of understanding the physical properties of these molecules for their application in drug design .
Scientific Research Applications
Cell Proliferation Studies : L-Thymidine, particularly in its tritiated form ([3H]Thymidine), is commonly used in studying cell proliferation kinetics. It is a selective precursor to DNA and gets incorporated almost exclusively into the DNA of cells preparing to divide. This makes it a valuable tool for tracking cell division and growth in various biological contexts (Hellman & Ullberg, 1986).
Investigation of Bacterial Production : In aquatic environments, radioactively labeled thymidine has been used to measure bacterial production. This application, however, involves careful consideration of thymidine catabolism and its impact on the accuracy of bacterial production estimates (Carman, Dobbs, & Guckert, 1988).
Histogenesis Research : Labeled thymidine has been instrumental in the study of histogenesis, particularly in the mammalian brain. Autoradiography with tritiated thymidine allows the tracking of cell origin, migration, and fate in developing tissues (Angevine & Sidman, 1961).
DNA Synthesis and Repair Studies : Tritium-labeled thymidine is used to investigate DNA synthesis and repair mechanisms. Its incorporation into DNA under various conditions can reveal insights about the biological effects of radionuclides and the process of DNA repair in cells (Scheuermann & Taegder, 1968).
Cancer Research : L-Thymidine's role in cancer treatment, especially as a biochemical modulator in combination with other agents, has been extensively studied. Although it lacks antitumor activity on its own, it is significant in the modulation of standard agents like 5-fluorouracil and methotrexate (O'dwyer, King, Hoth, & Leyland-Jones, 1987).
Assessment of Cell Production and Migration : Tritium-labeled thymidine is also used to study cellular DNA synthesis and cell migration in various tissues, such as the epithelial layer of the cornea and lens of the eye (Hanna & O'brien, 1960).
Potential Pitfalls in Proliferation Measurements : It is important to be aware of the pitfalls and artifacts associated with using [3H]thymidine in cell proliferation measurements, especially when studying inhibitors of cell proliferation (Maurer, 1981).
Safety And Hazards
Future Directions
Thymidine nucleotide metabolism has been identified as a critical regulator of human telomere length . This discovery advances our understanding of cellular metabolic pathways required for genomic integrity and suggests potential therapeutic applications in patients with fatal degenerative diseases .
properties
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936337 | |
Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Thymidine | |
CAS RN |
16053-52-4, 50-89-5 | |
Record name | NSC526738 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526738 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | thymidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21548 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.